Methyl propyl phosphoramidothioate
Description
Methyl propyl phosphoramidothioate is an organophosphorus compound characterized by a phosphorus atom bonded to a methyl group, a propyl group, an amido group, and a thiolate moiety. Organophosphorus compounds are notable for their reactivity, biodegradability, and interactions with biological systems, influenced by substituents such as alkyl chains .
The propyl group in this compound likely increases steric bulk and polarity compared to shorter-chain analogues, altering solubility, hydrolytic stability, and biological activity. Such properties are critical in determining environmental persistence and toxicity profiles.
Properties
CAS No. |
10265-94-8 |
|---|---|
Molecular Formula |
C4H12NO2PS |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[amino(methylsulfanyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C4H12NO2PS/c1-3-4-7-8(5,6)9-2/h3-4H2,1-2H3,(H2,5,6) |
InChI Key |
IUBUWBSOTBKGRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=O)(N)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl propyl phosphoramidothioate typically involves the reaction of phosphorus trichloride (PCl3) with sulfur to form phosphorus trichloride sulfide (PSCl3). This intermediate is then reacted with methanol to produce O-methyl phosphorodichloridothioate. The final step involves the reaction of O-methyl phosphorodichloridothioate with propylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves maintaining the intermediates in solution, typically in dichloromethane (CH2Cl2), to ensure high yield and purity. The use of catalytic agents and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl propyl phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidothioate derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonium hydroxide (NH4OH) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphoramidothioate derivatives, which can be further utilized in different applications.
Scientific Research Applications
Methyl propyl phosphoramidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl propyl phosphoramidothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of metabolic pathways in target organisms. This inhibition is often achieved through the formation of covalent bonds with the active sites of enzymes, rendering them inactive .
Comparison with Similar Compounds
The following analysis compares methyl propyl phosphoramidothioate with structurally related organophosphorus compounds, focusing on alkyl chain effects, polarity, and functional applications.
Alkyl Chain Length and Polarity
Aliphatic chain length significantly impacts polarity. Evidence from guaiacol derivatives shows that propyl-substituted compounds exhibit higher polarity than methyl or ethyl variants due to increased hydrophobic interactions and molecular surface area . For phosphoramidothioates:
- Methyl methyl phosphoramidothioate (shorter chains) would have lower polarity, favoring nonpolar solvents.
- This compound (mixed chain lengths) balances moderate polarity, enhancing solubility in semi-polar solvents.
- Ethyl propyl phosphoramidothioate (longer chains) may display even higher polarity, influencing chromatographic retention and environmental partitioning .
Table 1: Polarity Trends in Phosphoramidothioates
| Compound | Alkyl Groups | Predicted logP* | Solubility Profile |
|---|---|---|---|
| Methyl methyl phosphoramidothioate | Methyl, Methyl | ~0.8 | High in nonpolar solvents |
| This compound | Methyl, Propyl | ~1.2 | Moderate in semi-polar |
| Ethyl propyl phosphoramidothioate | Ethyl, Propyl | ~1.5 | Higher in polar solvents |
*Estimated based on aliphatic chain contributions .
Reactivity and Hydrolytic Stability
Longer alkyl chains often reduce reactivity by steric hindrance. For example, propyl chloroformate () exhibits slower hydrolysis than methyl chloroformate due to its bulky substituents . Similarly, this compound may demonstrate:
- Lower acute toxicity : Bulkier chains may reduce interaction with biological targets (e.g., acetylcholinesterase inhibition) compared to smaller analogues.
Table 2: Functional Comparisons
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